N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the acylation of 6-amino-1,3-benzothiazole with acetic anhydride to form 6-acetamido-1,3-benzothiazole. This intermediate is then reacted with 2-aminobenzothiazole-6-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide .
- N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.
- N-(6-acetamido-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide.
Uniqueness
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is unique due to its dual benzothiazole structure, which imparts distinct chemical and biological properties. This dual structure enhances its ability to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c1-9(22)19-11-3-5-13-15(7-11)25-17(20-13)21-16(23)10-2-4-12-14(6-10)24-8-18-12/h2-8H,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDGIZVUZYYZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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